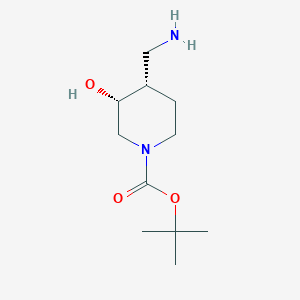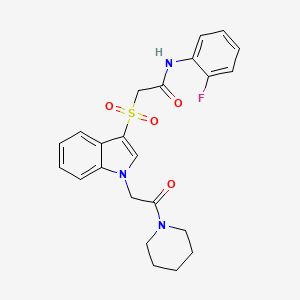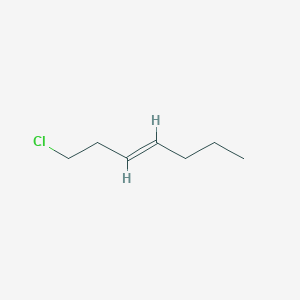![molecular formula C19H17N3O2 B2799362 N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide CAS No. 2034268-28-3](/img/structure/B2799362.png)
N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a methoxybenzamide group. The bipyridine structure is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This compound’s unique structure allows it to participate in various chemical reactions and applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a methoxybenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction temperature maintained around 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and reducing the formation of by-products . Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form, altering its electronic properties.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Reduced bipyridine derivatives
Substitution: Various substituted benzamides
科学的研究の応用
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide has several applications in scientific research:
作用機序
The mechanism by which N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules . The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes that can participate in various catalytic and redox processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.
Phenanthroline: A related compound with a similar structure but different steric and electronic properties.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide is unique due to its combination of a bipyridine moiety with a methoxybenzamide group, providing distinct electronic and steric properties that enhance its utility in coordination chemistry and materials science .
特性
IUPAC Name |
4-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-17-8-6-14(7-9-17)19(23)22-13-16-5-3-11-21-18(16)15-4-2-10-20-12-15/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDZHMJCZQCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2799284.png)


![5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2799288.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)



![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)

